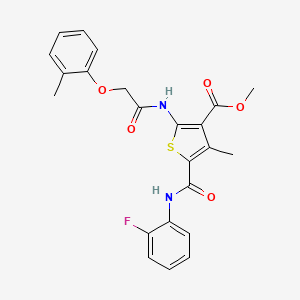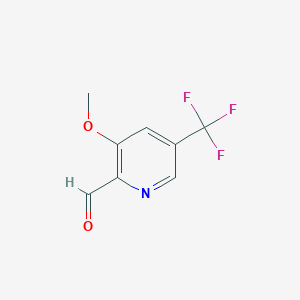![molecular formula CHClN4O B12069149 2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride](/img/structure/B12069149.png)
2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a fused pyridoquinazoline ring system. It is often studied for its biological activities and potential as a pharmacological agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with aldehydes or ketones in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have shown its potential as an antiproliferative agent against various cancer cell lines.
Industry: This compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors involved in cell proliferation and survival. This interaction can lead to the disruption of cellular pathways, ultimately resulting in cell death .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido [4,3-b] indole: Known for its antiproliferative activity.
Ethyl 2-oxo-2,3,9,10-tetrahydro-1H-pyrido [3’,4’4,5]pyrrolo [1,2,3-de]quinoxaline-8 (7H)-carboxylate: Another heterocyclic compound with potential biological activities.
Uniqueness
2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride is unique due to its specific ring structure and the presence of a hydrochloride group, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for developing new pharmacological agents with distinct properties .
Propiedades
Fórmula molecular |
CHClN4O |
|---|---|
Peso molecular |
120.50 g/mol |
Nombre IUPAC |
tetrazol-5-one;hydrochloride |
InChI |
InChI=1S/CN4O.ClH/c6-1-2-4-5-3-1;/h;1H |
Clave InChI |
XQUOMIHQCZLAME-UHFFFAOYSA-N |
SMILES canónico |
C1(=O)N=NN=N1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12069078.png)




![2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine](/img/structure/B12069110.png)





![7-{8-[(2,2-Dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoic acid](/img/structure/B12069144.png)

